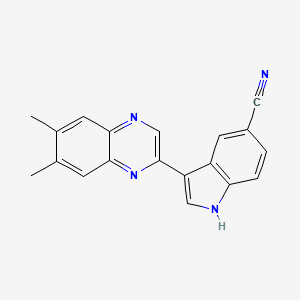
3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile
Overview
Description
3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile, also known as DMQIC, is an indole-based heterocyclic compound that has been of considerable interest in the scientific community due to its potential applications in various fields. DMQIC has been studied for its potential use in organic synthesis, as a therapeutic agent, and as a biochemical probe.
Mechanism Of Action
The exact mechanism of action of 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile is not yet fully understood. However, it is believed that 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile binds to and modulates the activity of certain proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile is believed to inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical And Physiological Effects
3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been shown to have anti-inflammatory and anti-cancer effects in a variety of cell lines. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colorectal cancer cell lines. Additionally, 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been shown to reduce the production of nitric oxide, which is a key mediator of inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile in laboratory experiments is its low cost and availability. 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile is commercially available and can be easily synthesized from commercially available reagents. Additionally, 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile is relatively stable and can be stored at room temperature for extended periods of time. However, one of the main limitations of using 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile in laboratory experiments is its low solubility in aqueous solutions.
Future Directions
The potential future directions of 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile research include further investigation into its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile as a drug delivery system, as well as its potential use as a biochemical probe. Additionally, further research could be conducted to explore the potential of 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile as a diagnostic tool, as well as its potential use in the development of novel therapeutic agents. Finally, further research could be conducted to explore the potential of 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile as a therapeutic agent for the treatment of a variety of diseases, such as cancer, inflammation, and neurological disorders.
Scientific Research Applications
3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been studied for its potential use in organic synthesis, as a therapeutic agent, and as a biochemical probe. It has been used as a synthetic intermediate in the synthesis of various indole-based compounds, such as indolizines and indolones. 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile has also been studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colorectal cancer cell lines. Additionally, 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been used as a biochemical probe to study the structure, function, and regulation of various proteins.
properties
IUPAC Name |
3-(6,7-dimethylquinoxalin-2-yl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4/c1-11-5-17-18(6-12(11)2)23-19(10-22-17)15-9-21-16-4-3-13(8-20)7-14(15)16/h3-7,9-10,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRXARGYXJSMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=C3C=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1402675.png)
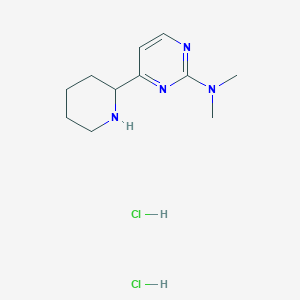
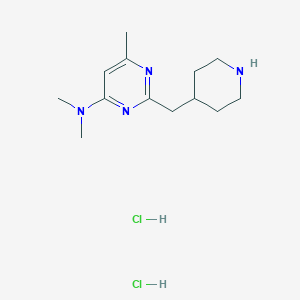
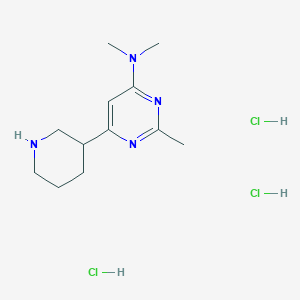
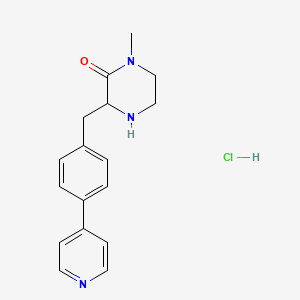

![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)
![4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402687.png)

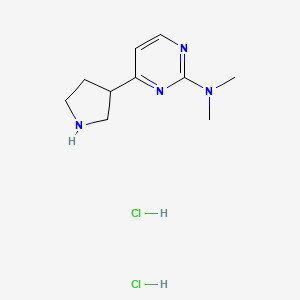
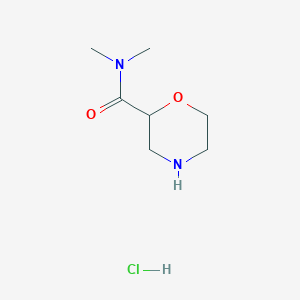
![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)
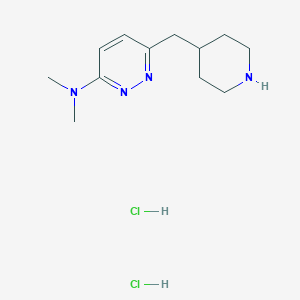
![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)